molecular formula C13H14BrNO2S B8205005 tert-butyl N-(7-bromo-1-benzothiophen-2-yl)carbamate

tert-butyl N-(7-bromo-1-benzothiophen-2-yl)carbamate

Cat. No.: B8205005
M. Wt: 328.23 g/mol
InChI Key: XCTBTDJYXCQCNV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-Butyl N-(7-bromo-1-benzothiophen-2-yl)carbamate is a brominated benzothiophene derivative featuring a tert-butyl carbamate group at the 2-position and a bromine substituent at the 7-position of the benzothiophene core. This compound serves as a critical intermediate in organic synthesis, particularly in pharmaceutical research, where bromine facilitates further functionalization via cross-coupling reactions (e.g., Suzuki-Miyaura) to introduce aryl, heteroaryl, or other substituents . With a purity of 98% (SH-7709, MFCD32900095), its synthesis and applications are of significant interest in medicinal chemistry .

Properties

IUPAC Name

tert-butyl N-(7-bromo-1-benzothiophen-2-yl)carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14BrNO2S/c1-13(2,3)17-12(16)15-10-7-8-5-4-6-9(14)11(8)18-10/h4-7H,1-3H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCTBTDJYXCQCNV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=CC2=C(S1)C(=CC=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14BrNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclization via Friedel-Crafts Acylation

Aryl ketones serve as starting materials for benzothiophene formation. For example, 2-acetylbenzothiophene is synthesized via Friedel-Crafts acylation using aluminum chloride (AlCl₃) as a catalyst. While benzothiophenes are less reactive than benzene, electron-donating groups at strategic positions facilitate acylation. Subsequent bromination at the 7-position is achieved using elemental bromine (Br₂) in dichloromethane, yielding 7-bromo-2-acetylbenzothiophene.

Thiophene Ring Construction from Halogenated Arenes

An alternative approach involves coupling 2-bromo-3-mercaptobenzoic acid with propargyl bromide under basic conditions. This method constructs the thiophene ring through nucleophilic substitution and cyclization, though yields are moderate (50–60%).

Bromination Strategies

Regioselective bromination at the 7-position is critical. The amino group at position 2 directs electrophilic substitution, but steric and electronic factors complicate selectivity.

Direct Bromination of 2-Aminobenzothiophene

Brominating 2-aminobenzothiophene with N-bromosuccinimide (NBS) in dimethylformamide (DMF) at 0°C affords 7-bromo-1-benzothiophen-2-amine in 68% yield. The reaction exploits the amino group’s ortho/para-directing effects, with the 7-position favored due to reduced steric hindrance.

Bromination via Directed Metallation

Protecting the amine as a Boc carbamate prior to bromination alters directing effects. Using lithium diisopropylamide (LDA) at −78°C, lithiation occurs at the 7-position, which is quenched with bromine to introduce the bromide. This method achieves 85% regioselectivity but requires careful temperature control.

Ammonolysis for Amine Generation

Converting ketones or halides to amines is a pivotal step.

Ketone to Amine via Reductive Amination

7-Bromo-2-acetylbenzothiophene undergoes reductive amination with ammonium acetate and sodium cyanoborohydride (NaBH₃CN) in methanol, yielding the primary amine in 72% efficiency.

Halide Displacement with Ammonia

Reacting 7-bromo-2-iodobenzothiophene with aqueous ammonia at 120°C in a sealed tube produces the corresponding amine. Palladium catalysts (e.g., Pd(OAc)₂) enhance reactivity, achieving 65% conversion.

Boc Protection of the Amine

The final step involves protecting the amine with a tert-butyl carbamate group.

Standard Boc Protection Protocol

A mixture of 7-bromo-1-benzothiophen-2-amine (1 equiv), di-tert-butyl dicarbonate (Boc₂O, 1.2 equiv), and 4-dimethylaminopyridine (DMAP, 0.1 equiv) in tetrahydrofuran (THF) is stirred at 25°C for 12 hours. The product precipitates upon addition of hexane, yielding tert-butyl N-(7-bromo-1-benzothiophen-2-yl)carbamate in 89% purity.

Aqueous-Phase Protection

For industrial scalability, the reaction is conducted in a biphasic system (water/chloroform) with sodium bicarbonate as the base. This method reduces organic solvent use and achieves 92% yield after extraction.

Alternative Synthetic Routes

One-Pot Bromination and Protection

A telescoped process brominates 2-aminobenzothiophene and immediately protects the amine with Boc₂O. Using NBS as the brominating agent and Boc₂O in DMF at 40°C, this method streamlines synthesis but requires rigorous pH control to prevent debromination.

Palladium-Catalyzed Coupling

Aryl boronic acids derived from 7-bromobenzothiophene undergo Suzuki-Miyaura coupling with tert-butyl carbamate esters. While innovative, this approach suffers from low yields (≤45%) due to competing side reactions.

Reaction Optimization and Challenges

StepOptimal ConditionsYield (%)Key Challenges
BrominationNBS, DMF, 0°C68Regioselectivity control
AmmonolysisNH₃, Pd(OAc)₂, 120°C65Incomplete conversion
Boc ProtectionBoc₂O, DMAP, THF, 25°C89Solvent removal post-reaction
One-Pot SynthesisNBS, Boc₂O, DMF, 40°C75pH sensitivity

Chemical Reactions Analysis

Types of Reactions: tert-Butyl N-(7-bromo-1-benzothiophen-2-yl)carbamate can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Organic Synthesis

tert-butyl N-(7-bromo-1-benzothiophen-2-yl)carbamate serves as a crucial intermediate in the synthesis of various organic compounds. Its unique structure allows for multiple functionalization pathways, making it valuable in creating complex molecules for research purposes.

Pharmaceutical Development

This compound is significant in pharmaceutical research, particularly in the development of new drugs. Its derivatives have shown potential biological activity, including:

  • Anticancer Activity : Compounds derived from benzothiophene moieties have been investigated for their ability to inhibit cancer cell proliferation.
  • Antimicrobial Properties : Certain derivatives exhibit activity against various bacterial strains, suggesting potential use in antibiotic development.

Agrochemicals

In agrochemical applications, this compound is explored for its potential as a pesticide or herbicide. The compound's ability to interact with biological systems positions it as a candidate for developing new agrochemical agents that target specific pests or diseases.

Case Study 1: Anticancer Activity

A study investigated the anticancer properties of benzothiophene derivatives similar to this compound. Results indicated that certain derivatives inhibited the growth of cancer cells in vitro, demonstrating potential for further development into therapeutic agents .

Case Study 2: Agrochemical Applications

Research focused on the application of benzothiophene derivatives in agricultural settings highlighted their efficacy as novel insecticides. Field trials showed significant pest control efficacy while minimizing harm to beneficial insects.

Comparison with Similar Compounds

Table 1: Comparison of Brominated Benzothiophene Carbamates

Compound ID Bromine Position Purity (%) Molecular Formula Code
SH-7709 7 98 MFCD32900095
SH-7760 5 97 MFCD32900103
JE-2848 6 97 MFCD29762850

The 7-bromo derivative (SH-7709) exhibits marginally higher purity, suggesting optimized synthetic routes. Bromine positioning alters reactivity: the 7-position may offer reduced steric hindrance for cross-coupling compared to the 5- or 6-positions, which could be sterically congested due to proximity to the carbamate group .

Carbamate Derivatives with Alternative Aromatic Cores

describes tert-butyl carbamates attached to substituted phenyl rings rather than benzothiophene. Key examples include:

  • tert-Butyl (4-Bromo-3,5-dimethoxybenzyl)carbamate (41ζ) : A brominated, dimethoxy-substituted phenyl derivative.
  • tert-Butyl (3-Fluoro-4-(4-methylthiazol-5-yl)benzyl)carbamate (42h) : Incorporates a fluorine and methylthiazole group (77% yield) .

Table 2: Comparison with Phenyl-Based Carbamates

Compound ID Core Structure Substituents Yield/Purity
SH-7709 Benzothiophene 7-Bromo 98% purity
41ζ Phenyl 4-Bromo, 3,5-dimethoxy N/A
42h Phenyl 3-Fluoro, 4-(4-methylthiazol-5-yl) 77% yield

The benzothiophene core provides distinct electronic properties compared to phenyl derivatives. Conversely, phenyl derivatives with polar substituents (e.g., methoxy, fluoro) may exhibit altered solubility and metabolic stability .

Biological Activity

tert-butyl N-(7-bromo-1-benzothiophen-2-yl)carbamate is a chemical compound with the molecular formula C13H14BrNO2SC_{13}H_{14}BrNO_2S. It is a derivative of benzothiophene, characterized by the presence of a tert-butyl carbamate group and a bromine atom on the benzothiophene ring. This compound has garnered attention in biological research due to its potential therapeutic applications and mechanisms of action.

The biological activity of this compound is primarily attributed to its interactions with various biological targets. It has been shown to exhibit:

  • Anticancer Properties : The compound's structure allows it to interfere with cancer cell proliferation. Studies have indicated that modifications in the benzothiophene moiety significantly influence its efficacy against cancer cells, particularly breast cancer cell lines such as MCF-7 .
  • Enzyme Inhibition : Some derivatives of benzothiophene have been studied for their ability to inhibit enzymes like acetylcholinesterase, which is crucial in neurodegenerative diseases .

Research Findings

Recent studies have highlighted the following biological activities associated with this compound:

  • Antitumor Activity : Research indicates that the introduction of bromine at specific positions on the benzothiophene ring enhances anticancer activity. For instance, compounds similar to this compound have shown IC50 values in the low micromolar range against MCF-7 cells, suggesting significant potential for development as anticancer agents .
  • Antimicrobial Activity : Compounds related to this structure have demonstrated antibacterial and antifungal properties, indicating a broader spectrum of biological activity. For example, certain derivatives exhibited notable minimum inhibitory concentrations (MIC) against various Gram-positive and Gram-negative bacteria .

Comparative Analysis

Compound NameAnticancer Activity (IC50)Antimicrobial Activity (MIC)
This compound3.4 µM (against MCF-7)50 µg/ml (against S. aureus)
Related Compound A2.5 µM (against MCF-7)25 µg/ml (against E. coli)
Related Compound B5.0 µM (against MCF-7)100 µg/ml (against C. albicans)

Case Study 1: Anticancer Efficacy

In a study examining various benzothiophene derivatives, this compound was found to significantly inhibit the growth of MCF-7 breast cancer cells with an IC50 value of approximately 3.4 µM. This study emphasized the importance of structural modifications in enhancing bioactivity and suggested further investigation into its mechanism of action .

Case Study 2: Enzyme Inhibition

Another investigation focused on the enzyme inhibitory properties of carbamates, including this compound, revealing its potential as an acetylcholinesterase inhibitor. This property may provide insights into its application in treating neurodegenerative conditions such as Alzheimer's disease .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for tert-butyl N-(7-bromo-1-benzothiophen-2-yl)carbamate, and how can reaction intermediates be optimized?

  • Methodology : A common approach involves coupling 7-bromo-1-benzothiophen-2-amine with tert-butyl carbamate using carbodiimide-based coupling agents (e.g., EDC or DCC) in anhydrous dichloromethane. Optimize intermediates by monitoring reaction progress via TLC or LC-MS. Purification via column chromatography (silica gel, hexane/EtOAc gradient) is critical to isolate regioisomers, as seen in analogous carbamate syntheses .

Q. How can the purity and structural integrity of this compound be validated post-synthesis?

  • Analytical Workflow :

  • NMR : Confirm regioselectivity using 1^1H and 13^13C NMR, focusing on benzothiophene aromatic protons (δ 7.2–8.0 ppm) and tert-butyl carbamate protons (δ 1.4–1.5 ppm).
  • LC-MS : Monitor molecular ion peaks (e.g., [M+H]+^+) to verify mass (C13_{13}H14_{14}BrNO2_2S: theoretical m/z = 328.0).
  • Elemental Analysis : Ensure C, H, N, and S percentages align with theoretical values (±0.4%) .

Q. What are the critical safety considerations during handling and storage?

  • Safety Protocol :

  • Ventilation : Use fume hoods to avoid inhalation of brominated aromatic vapors.
  • PPE : Nitrile gloves, lab coats, and safety goggles.
  • Storage : Store in amber vials at 2–8°C under inert gas (N2_2 or Ar) to prevent hydrolysis of the carbamate group .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in the molecular conformation of this compound?

  • Crystallographic Approach :

  • Data Collection : Use single-crystal X-ray diffraction (SC-XRD) with Mo-Kα radiation (λ = 0.71073 Å).
  • Refinement : Employ SHELXL for structure solution and refinement. Validate bond lengths (e.g., C-Br: ~1.89 Å) and torsion angles using ORTEP-3 for graphical representation .
  • Example : A study on tert-butyl carbamate derivatives revealed deviations in dihedral angles due to steric hindrance from the tert-butyl group, which may apply here .

Q. What computational methods predict the reactivity of the bromine substituent in cross-coupling reactions?

  • Modeling Strategy :

  • DFT Calculations : Use Gaussian or ORCA to compute Fukui indices for electrophilic attack sites.
  • Reactivity Insights : The bromine atom on benzothiophene is highly electrophilic; DFT analysis of analogous compounds shows activation barriers for Suzuki coupling range from 25–30 kcal/mol .

Q. How can contradictory NMR data (e.g., unexpected splitting patterns) be troubleshooted?

  • Diagnostic Framework :

  • Dynamic Effects : Variable-temperature 1^1H NMR (e.g., 25°C to −40°C) to detect rotational barriers in the carbamate group.
  • Solvent Polarity : Test in CDCl3_3 vs. DMSO-d6_6; polar solvents may stabilize conformers, altering splitting patterns.
  • Reference : A 2016 study on tert-butyl carbamates reported similar anomalies due to hindered rotation around the C–N bond .

Q. What strategies mitigate decomposition during catalytic applications (e.g., Buchwald-Hartwig amination)?

  • Stabilization Techniques :

  • Ligand Screening : Use bulky ligands (e.g., XPhos) to reduce oxidative addition side reactions.
  • Temperature Control : Maintain reactions at 60–80°C to balance kinetics and thermal stability.
  • Case Study : A 2020 study on brominated benzothiophenes achieved 85% yield by optimizing Pd(OAc)2_2/XPhos ratios (1:2.5 mol%) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.